An In-depth Technical Guide to the Physicochemical and Solubility Characterization of 2-Octyl-4H-3,1-benzoxazin-4-one
An In-depth Technical Guide to the Physicochemical and Solubility Characterization of 2-Octyl-4H-3,1-benzoxazin-4-one
Abstract
2-Octyl-4H-3,1-benzoxazin-4-one is a derivative of the benzoxazinone heterocyclic class, a scaffold of significant interest in pharmaceutical and agrochemical research due to its diverse biological activities.[1][2] A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any successful research and development program, profoundly influencing formulation design, analytical method development, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide provides a comprehensive overview of the key physicochemical attributes of 2-Octyl-4H-3,1-benzoxazin-4-one, offering both theoretical predictions based on its structure and, critically, detailed, field-proven experimental protocols for their empirical determination. We bridge the gap between theoretical knowledge and practical application, empowering researchers to generate robust and reliable data for this promising molecule.
Chemical Identity and Structural Attributes
The foundational step in any physicochemical assessment is the unambiguous definition of the molecule's identity.
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Chemical Name: 2-Octyl-4H-3,1-benzoxazin-4-one
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Molecular Formula: C₁₆H₂₁NO₂
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Molecular Weight: 259.34 g/mol
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CAS Number: Not assigned (as of the date of this publication). A unique CAS number should be sought upon synthesis and characterization.
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Chemical Structure:
The structure is characterized by a bicyclic benzoxazinone core, which contains an ester-like linkage and a lactam-like nitrogen, fused to a benzene ring. The key feature dictating its properties is the long C8 alkyl (octyl) chain at the 2-position. This substantial hydrophobic chain is expected to dominate the molecule's solubility and lipophilicity profile.
Predicted Physicochemical Properties: A Computational Starting Point
While experimental data for this specific molecule is not publicly available, we can leverage computational models based on structurally similar compounds to establish initial estimates. These predictions are invaluable for guiding experimental design. The data below is derived from an analysis of analogs like 2-propyl-4H-3,1-benzoxazin-4-one and the parent 4H-3,1-benzoxazin-4-one core.[3][4]
| Property | Predicted Value/Range | Implication for Drug Development |
| LogP (Octanol/Water Partition Coefficient) | > 4.0 | High lipophilicity; likely poor aqueous solubility. Potential for membrane permeability but also high protein binding and non-specific interactions. |
| Aqueous Solubility | Very Low (< 1 µg/mL) | Significant formulation challenges are anticipated. May require enabling technologies like amorphous solid dispersions or lipid-based formulations. |
| pKa (Acid Dissociation Constant) | 6.5 - 8.0 (for the benzoxazinone ring proton) | The molecule is likely a very weak acid. Its solubility is expected to increase at pH values above its pKa, a behavior noted for related compounds.[5] |
| Polar Surface Area (PSA) | ~38.7 Ų[4] | The moderate PSA suggests that, despite high LogP, the molecule has some capacity for polar interactions, which could be a factor in membrane transport. |
Core Experimental Characterization Workflow
A systematic approach is essential for the comprehensive characterization of a new chemical entity. The following workflow outlines the logical progression of experiments, from fundamental identity confirmation to detailed solubility profiling.
Caption: Logical workflow for the physicochemical characterization of a new chemical entity.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step protocols for determining the key physicochemical parameters. These methods are designed to be robust and self-validating.
Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility, the most relevant measure for predicting in vivo dissolution. It is based on the principles outlined in the OECD Test Guideline 105.
Causality & Expertise: The shake-flask method is the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid drug and the solution. An extended equilibration time (48-72 hours) is crucial for a low-solubility, crystalline compound like this, ensuring that the measured concentration represents the true saturation point, not a transient supersaturated state.
Protocol Steps:
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Preparation: Add an excess amount of solid 2-Octyl-4H-3,1-benzoxazin-4-one (e.g., 2-5 mg) to a 2 mL glass vial. The visual presence of undissolved solid throughout the experiment is a critical validation checkpoint.
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Solvent Addition: Add a precise volume (e.g., 1 mL) of the test medium (e.g., pH 7.4 phosphate-buffered saline).
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Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 48 to 72 hours.
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Sampling & Separation: After equilibration, allow the vials to stand for 1 hour to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Crucially, immediately filter the sample through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved particles.
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Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration using a pre-validated, stability-indicating HPLC-UV method against a standard calibration curve.
Caption: Experimental workflow for the Shake-Flask Solubility determination.
Protocol: Lipophilicity (LogP) Determination
This protocol measures the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity and its propensity to cross biological membranes.
Causality & Expertise: The mutual pre-saturation of the octanol and water phases is a critical step often overlooked. It ensures that the change in volume of each phase upon mixing is minimal, preventing errors in the final concentration calculations. Analyzing both phases provides an internal cross-check on the measurement's accuracy.
Protocol Steps:
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Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.
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Stock Solution: Prepare a stock solution of the compound in the saturated n-octanol (e.g., 1 mg/mL).
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Partitioning: In a glass vial, combine 1 mL of the octanol stock solution with 1 mL of the saturated water.
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Equilibration: Shake the vial for at least 4 hours at a controlled temperature to allow for complete partitioning between the two phases.
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Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.
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Sampling & Analysis: Carefully sample a known volume from each layer. Quantify the concentration in both the aqueous (C_water) and octanol (C_octanol) phases using HPLC-UV.
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Calculation: Calculate LogP using the formula: LogP = log10(C_octanol / C_water).
Protocol: pKa Determination via Potentiometric Titration
This protocol determines the pKa, which is essential for understanding the pH-dependent solubility and absorption characteristics of the compound.
Causality & Expertise: Potentiometric titration is a direct and robust method for pKa determination. The use of a co-solvent like methanol or DMSO is necessary for poorly soluble compounds to achieve a high enough initial concentration for titration. The Yasuda-Shedlovsky extrapolation is then used to correct for the effect of the co-solvent and determine the true aqueous pKa (pKaʷ).
Protocol Steps:
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Co-solvent Preparation: Prepare several solutions of varying water:methanol ratios (e.g., 30:70, 40:60, 50:50 by mass).
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Sample Dissolution: Accurately weigh and dissolve the compound in each co-solvent mixture to a known concentration (e.g., 0.5 mM).
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Titration: Titrate the solution with a standardized titrant (e.g., 0.05 M KOH) using an automated titrator equipped with a calibrated pH electrode. Record the pH as a function of the volume of titrant added.
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Data Analysis: Determine the pKa in each co-solvent mixture by finding the pH at the half-equivalence point from the titration curve.
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Extrapolation: Plot the measured pKa values against the mole fraction of methanol. Perform a linear extrapolation back to zero mole fraction (100% water) to obtain the aqueous pKa. This is the Yasuda-Shedlovsky extrapolation.
Summary and Implications
The physicochemical profile of 2-Octyl-4H-3,1-benzoxazin-4-one is dominated by its long alkyl chain, leading to a classification as a highly lipophilic, poorly water-soluble compound. Its weak acidic nature suggests that solubility will be pH-dependent, increasing in alkaline conditions.
Key Takeaways for Researchers:
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Formulation Strategy: Development will require solubility-enhancement techniques. Amorphous solid dispersions, lipid-based formulations (e.g., SEDDS/SMEDDS), or particle size reduction (nanomilling) should be considered early.
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Analytical Challenges: The low aqueous solubility can make stock solution preparation difficult. A water-miscible organic co-solvent (like DMSO or methanol) will likely be required for most in vitro assays, but its concentration should be kept to a minimum (<0.5%) to avoid artifacts.
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Pharmacokinetic Prediction: The high predicted LogP suggests good membrane permeability (potential for high absorption) but also carries the risk of high plasma protein binding, extensive metabolism, and potential for non-specific binding in assays.
This guide provides the foundational framework and actionable protocols for a thorough characterization of 2-Octyl-4H-3,1-benzoxazin-4-one, enabling a data-driven approach to its continued development.
References
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F.J.R. Mejías, et al. (2023). On the Formulation of Disulfide Herbicides Based on Aminophenoxazinones... Pest. Manag. Sci., 79, 1547-1556.
-
M. Cai, et al. (2018). Synthesis and properties of two kinds of alkyl containing benzoxazine. IOP Conf. Ser.: Mater. Sci. Eng., 397, 012006.
-
A. Sharma, et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
-
P. Nefisath, et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
-
PubChem. (n.d.). 4H-3,1-Benzoxazin-4-one. National Center for Biotechnology Information.
-
PubChem. (n.d.). 2-propyl-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information.
-
M.A. El-Hashash. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Int. J. Modern Org. Chem., 2(2), 81-121.
-
Google Patents. (2015). EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1][6]oxazin-4-one and its use for preparing deferasirox.
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-propyl-4H-3,1-benzoxazin-4-one | C11H11NO2 | CID 823661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
